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Compound of Interest

Compound Name:
4-(Cyclopropylmethoxy)-1-

naphthaldehyde

CAS No.: 883528-10-7

Cat. No.: B1324578

Get Quote

Technical Monograph: 4-(Cyclopropylmethoxy)-1-naphthaldehyde

Part 1: Identity & Significance
Chemical Identity

CAS Number: 883528-10-7[1][2]

IUPAC Name: 4-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde

Molecular Formula: C₁₅H₁₄O₂

Molecular Weight: 226.27 g/mol [1]

Structural Class: Naphthalene ether / Aromatic aldehyde

Strategic Role in Medicinal Chemistry 4-(Cyclopropylmethoxy)-1-naphthaldehyde is a critical

pharmacophore intermediate, most notably serving as the structural scaffold for Lesinurad
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(Zurampic), a selective uric acid reabsorption inhibitor (SURI) targeting the URAT1 transporter.

The cyclopropylmethoxy moiety provides essential steric bulk and lipophilicity, optimizing the

drug's binding affinity within the renal transporter channel while modulating metabolic stability

against rapid oxidation.

Part 2: Synthetic Architecture
The synthesis of this intermediate relies on a Williamson Ether Synthesis, coupling a

nucleophilic naphthol with an electrophilic cyclopropyl alkyl halide. This reaction is favored over

direct formylation of the ether due to the regioselectivity challenges associated with

naphthalene substitution.

Core Mechanism:

Deprotonation: A weak base (Potassium Carbonate) deprotonates the hydroxyl group of 4-

hydroxy-1-naphthaldehyde, generating a resonance-stabilized phenoxide anion.

S_N2 Attack: The phenoxide oxygen attacks the methylene carbon of

(bromomethyl)cyclopropane.

Lattice Energy Driver: The formation of the insoluble salt (KBr) drives the equilibrium forward

in polar aprotic solvents.

Diagram 1: Synthetic Pathway & Mechanism
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Caption: Nucleophilic substitution pathway utilizing K2CO3-mediated alkylation in polar aprotic

media.

Part 3: Validated Experimental Protocol
Objective: Scalable synthesis of 4-(Cyclopropylmethoxy)-1-naphthaldehyde (10g scale).

Safety Note: (Bromomethyl)cyclopropane is an alkylating agent. Handle in a fume hood.

Reagents & Materials
Reagent Equiv.[3][4][5][6][7] Amount Role

4-Hydroxy-1-

naphthaldehyde
1.0 10.0 g Limiting Reagent

(Bromomethyl)cyclopr

opane
1.2 9.3 g Electrophile

Potassium Carbonate

(K₂CO₃)
2.0 16.0 g Base (anhydrous)

Potassium Iodide (KI) 0.1 0.96 g Catalyst (Finkelstein)

DMF (N,N-

Dimethylformamide)
- 100 mL Solvent

Step-by-Step Methodology
Activation Phase:

Charge a 250 mL 3-neck round-bottom flask with 4-hydroxy-1-naphthaldehyde (10.0 g)

and anhydrous DMF (100 mL).

Add Potassium Carbonate (16.0 g) in a single portion.

Technical Insight: Stir at room temperature for 30 minutes. This pre-stir ensures complete

deprotonation and formation of the naphthoxide anion before the electrophile is

introduced, reducing side reactions.

Alkylation Reaction:
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Add Potassium Iodide (0.96 g). Why? KI acts as a catalyst by converting the alkyl bromide

to the more reactive alkyl iodide in situ.

Add (Bromomethyl)cyclopropane (9.3 g) dropwise over 10 minutes.

Heat the reaction mixture to 70°C. Monitor via TLC (Hexane:Ethyl Acetate 4:1) or HPLC.

Endpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of

the phenol starting material (Rf ~0.3) and appearance of the less polar product (Rf ~0.6).

Workup & Isolation:

Cool the mixture to room temperature.

Pour the reaction mass into Ice Water (500 mL) with vigorous stirring. The product should

precipitate as a solid or separate as a viscous oil.

Extraction: If oil separates, extract with Ethyl Acetate (3 x 100 mL). Wash combined

organics with water (2x) and brine (1x) to remove residual DMF.

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Purification:

Recrystallize the crude solid from Ethanol/Water (9:1) or purify via silica gel

chromatography (Gradient: 0-20% EtOAc in Hexanes).

Part 4: Analytical Profile
To validate the identity of CAS 883528-10-7, the following analytical signatures must be

confirmed.

1. ¹H-NMR Spectroscopy (400 MHz, CDCl₃)

Aldehyde (-CHO): Singlet at δ 10.2 ppm. (Distinctive diagnostic peak).

Aromatic Region: Multiplets between δ 7.5 – 9.2 ppm (6H, naphthalene ring).

Ether Methylene (-O-CH₂-): Doublet at δ 4.05 ppm (J = 7.0 Hz).
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Cyclopropyl Methine (-CH-): Multiplet at δ 1.35 ppm.

Cyclopropyl Methylene (-CH₂-): Multiplets at δ 0.65 ppm and δ 0.40 ppm (characteristic high-

field signals).

2. Mass Spectrometry (LC-MS)

Ionization: ESI (+)

Molecular Ion: [M+H]⁺ = 227.1 m/z

Fragment: Loss of cyclopropylmethyl group may show a fragment at 173 m/z

(naphthaldehyde core).

Part 5: Downstream Application (Lesinurad
Pathway)
The aldehyde functionality of CAS 883528-10-7 is the "handle" used to construct the triazole

ring system of Lesinurad.

Diagram 2: Lesinurad Synthesis Workflow
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Caption: Transformation of the aldehyde intermediate into the final API Lesinurad.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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